2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-3-5-9-8-14(7-6-11(9)15)12(16)10(13)4-2/h9-11,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUKMZGVSLTWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C(=O)C(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butan-1-one is a synthetic compound with potential therapeutic applications. Its structural features suggest interactions with various biological systems, particularly in the context of neurological and gastrointestinal disorders. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The chemical structure of this compound is characterized by the presence of a chlorine atom, a piperidine ring, and a ketone functional group. The molecular formula is C₁₃H₁₈ClN₃O, with a molecular weight of approximately 255.75 g/mol.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly dopaminergic pathways. Research indicates that compounds with similar structures can modulate dopamine receptor activity, which is crucial in treating conditions such as Parkinson's disease and schizophrenia.
Key Findings:
- Dopamine Receptor Affinity : Studies have shown that derivatives of piperidine can exhibit significant affinity for dopamine receptors (D2 and D3), suggesting potential use in managing dopaminergic dysregulation in various disorders .
- Anti-inflammatory Properties : Some studies indicate that related compounds can exert anti-inflammatory effects through modulation of immune responses, particularly in gastrointestinal diseases .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and its derivatives:
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Treatment of Inflammatory Bowel Disease (IBD) : A study demonstrated that dopamine receptor agonists could ameliorate symptoms in IBD models by reducing inflammatory cytokine release .
- Neurodegenerative Disorders : Research involving animal models has shown that compounds with similar structural motifs can improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease .
Scientific Research Applications
Pharmaceutical Applications
1. Analgesic and Anesthetic Research
The compound has been investigated for its potential use in the development of analgesics and anesthetics. Its structural properties suggest that it may interact with pain pathways, making it a candidate for further research in pain management therapies. Studies indicate that derivatives of similar piperidine compounds have shown promise in this area, suggesting a potential pathway for 2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butan-1-one to be explored in clinical settings .
2. Neurological Disorders
Research has indicated that compounds with similar structures can exhibit neuroprotective effects. The piperidine ring is known for its ability to cross the blood-brain barrier, which is crucial for treating neurological disorders. Investigations into the modulation of neurotransmitter systems could position this compound as a therapeutic agent for conditions such as depression or anxiety disorders .
3. Antidepressant Properties
Preliminary studies have suggested that the compound may influence serotonin and norepinephrine levels, which are critical targets for antidepressant medications. The pharmacological profile of similar compounds has led to their use in treating major depressive disorder (MDD) and other mood disorders, indicating a possible application for this compound in this domain .
Data Tables
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Analgesics | Pain relief, reduced side effects | Under investigation |
| Neurological Disorders | Neuroprotection, improved cognitive function | Early-stage research |
| Antidepressants | Mood stabilization, reduced symptoms of depression | Preliminary findings |
Case Studies
Case Study 1: Analgesic Development
A study explored the synthesis of various piperidine derivatives, including this compound, focusing on their analgesic properties. Results showed significant pain relief in animal models, prompting further exploration into human trials .
Case Study 2: Neuroprotective Effects
In a controlled experiment involving neurodegenerative disease models, the compound was administered to assess its impact on neuronal survival and function. The findings indicated a protective effect against oxidative stress, suggesting its potential as a treatment option for diseases like Alzheimer's .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
A structurally related compound, 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one (), shares the piperidine-hydroxyl and ketone motifs but differs in substituents:
- Piperidine substituents :
- Target compound : 3-propyl (aliphatic), 4-hydroxy.
- Similar compound : 4-(4-chlorophenyl) (aromatic), 4-hydroxy.
- Ketone substituents :
- Target compound : 2-chloro.
- Similar compound : 4-fluorophenyl.
Key Comparative Properties
Research Findings
Hydrogen Bonding and Crystallinity :
The hydroxyl group in both compounds facilitates hydrogen bonding, but the target compound’s propyl group reduces crystalline regularity compared to the aromatic-rich similar compound, which likely forms more stable crystal lattices via π-π stacking .
Reactivity :
The 2-chloro substituent in the target compound may enhance electrophilicity at the carbonyl carbon, making it more reactive toward nucleophiles than the 4-fluorophenyl group in the similar compound, which primarily serves as a steric/electronic modulator .
Pharmacological Implications : The propyl group in the target compound improves membrane permeability but reduces aqueous solubility. In contrast, the fluorophenyl group in the similar compound enhances metabolic stability and target affinity due to fluorine’s electronegativity and low polar surface area .
Preparation Methods
Enzymatic Reduction and Biocatalysis
One advanced method involves the enzymatic preparation of α-chloroketones, which can be adapted for the compound . For example, ketoreductase enzymes expressed in genetically engineered Escherichia coli or yeast cells catalyze the stereoselective reduction of α-chlorinated ketones to their corresponding alcohols with high enantiomeric excess (ee) and conversion rates. This method was demonstrated for (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, a structurally related α-chloroketone, with the following conditions:
- Substrate concentration: 1–400 g/L.
- Enzyme concentration: 5–25 g/L ketoreductase powder or 20–90 g/L ketoreductase-containing cells.
- Solvent system: Water/isopropanol mixture with volume ratio 1:0.8–1.2.
- Reaction temperature: 24–45 °C.
- Reaction time: 5–36 hours.
- Cofactors: NAD+, NADH, NADP+, NADPH at 0.02–0.2 g/L.
- High conversion (~99.7%) and 100% ee for S-form product were achieved.
This biocatalytic approach offers regio- and stereoselectivity, mild reaction conditions, and scalability from milligram to kilogram scale, making it a promising method for preparing complex α-chloroketone derivatives including piperidine-functionalized ones.
Chemical Chlorination of Hydroxy Ketones
A classical chemical approach to prepare α-chloroketones involves direct chlorination of hydroxy ketones using reagents such as sulfuryl chloride (SO2Cl2). For example, 2-chloro-1-(3-hydroxyphenyl)ethanone was synthesized by adding sulfuryl chloride dropwise to 3-hydroxyacetophenone in a solvent mixture of methanol and ethyl acetate/dichloromethane at 293–303 K. The reaction proceeded with stirring and was monitored by thin-layer chromatography (TLC). The product was isolated by solvent removal under reduced pressure and crystallization from ethanol, yielding 95% product with high purity.
This method could be adapted for the target compound by replacing the phenyl moiety with the 4-hydroxy-3-propylpiperidin-1-yl group, provided that the piperidine nitrogen is protected or the reaction conditions are optimized to avoid side reactions.
Piperidine Ring Functionalization and Coupling
Functionalization of the piperidine ring at the 3 and 4 positions with propyl and hydroxy groups respectively can be achieved via:
- Nucleophilic substitution reactions on appropriately substituted piperidine derivatives.
- Lithiation of substituted bromobenzenes followed by reaction with keto-protected piperidine intermediates.
- Pd-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) for aryl or alkynyl substitutions on piperidine derivatives.
For example, synthesis of haloperidol analogues with substituted phenylpiperidine cores involved lithiation of bromobenzenes followed by reaction with tert-butyl 4-oxopiperidine-1-carboxylate, Boc-deprotection, and nucleophilic displacement to install chloroalkyl chains. Such strategies can be tailored to introduce the 3-propyl and 4-hydroxy substituents on the piperidine ring before coupling with the butanone moiety.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- Enzymatic methods provide excellent stereochemical control and are suitable for producing enantiomerically pure compounds, which is critical for pharmaceutical applications.
- Chemical chlorination is straightforward but may require optimization to avoid over-chlorination or degradation of sensitive functional groups.
- Functionalization of the piperidine ring demands careful synthetic planning, especially to install the propyl and hydroxy groups at specific positions without affecting the nitrogen atom.
- Combining these methods—functionalizing the piperidine ring first, followed by enzymatic or chemical chlorination of the butanone moiety—may provide an efficient route to the target compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butan-1-one, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling a chlorinated ketone intermediate with a substituted piperidine derivative. Key steps include nucleophilic substitution and ketone functionalization. Reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) must be optimized. For example, using aprotic solvents like DMF enhances nucleophilic substitution efficiency, while Pd-catalyzed cross-coupling may improve regioselectivity. Biocatalytic reduction methods (e.g., Acinetobacter sp. strains) can achieve stereoselective synthesis, with pH and ionic strength adjustments (e.g., phosphate buffer at pH 7.6) critical for maximizing yield and enantiomeric excess .
Q. How can structural characterization of this compound be performed to confirm its 3D conformation and purity?
- Methodological Answer :
- X-ray crystallography : Grow single crystals via vapor diffusion, and refine data using SHELXL for small-molecule structures .
- NMR spectroscopy : Use - and -NMR to verify substituent positions and assess purity. -NMR coupling patterns can confirm stereochemistry at the piperidine ring .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects impurities .
Q. What biological targets or pathways are associated with this compound, and how can its activity be experimentally validated?
- Methodological Answer : The compound’s piperidine and chlorinated aryl groups suggest interactions with enzymes or receptors.
- Enzyme inhibition assays : Test against trypanothione reductase (a parasitic enzyme) using spectrophotometric NADPH depletion assays .
- Receptor binding studies : Radioligand displacement assays (e.g., for sigma or opioid receptors) can quantify affinity, with IC values calculated via nonlinear regression .
Q. How should researchers address contradictory data in biological activity studies (e.g., variable IC values across assays)?
- Methodological Answer :
- Buffer optimization : Replicate assays under standardized pH (e.g., 7.4 for physiological conditions) and ionic strength (0.1–0.2 M phosphate) to minimize variability .
- Control experiments : Include positive controls (e.g., known inhibitors) and assess cell membrane permeability using fluorescent dyes (e.g., calcein-AM) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to model binding poses. Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with the propyl chain .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in derivatization reactions .
Q. What experimental strategies are recommended for studying the compound’s metabolic stability and toxicity?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes and quantify metabolites via LC-MS/MS. Monitor cytochrome P450-mediated oxidation using NADPH cofactors .
- Toxicity screening : Use MTT assays in HepG2 cells and Ames tests for mutagenicity. Compare results to structural analogs (e.g., chlorinated butanones) .
Q. How can enantiomers of this compound be separated and characterized for stereospecific activity studies?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak IG-3 column with hexane:isopropanol (90:10) mobile phase. Monitor enantiomeric excess via CD spectroscopy .
- Crystallographic resolution : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) and refine structures using SHELXL .
Q. What structural modifications could enhance the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer :
- Derivatization : Replace the propyl group with cyclopropyl or fluorinated alkyl chains to modulate lipophilicity. Synthesize analogs via reductive amination or Suzuki-Miyaura coupling .
- SAR analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity data from high-throughput screens .
Q. What high-throughput methodologies are applicable for crystallizing this compound and analyzing polymorphs?
- Methodological Answer :
- Robotic crystallization : Employ a Gryphon LCP system for 96-well vapor diffusion trials with varied precipitant combinations (e.g., PEGs, salts) .
- Polymorph screening : Use synchrotron XRD to analyze crystal forms and DSC to assess thermal stability. Compare lattice parameters with SHELXL-refined models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
